Cas no 2306255-64-9 (tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate)
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
- starbld0030102
- tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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- Inchi: 1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)9-10(17)8-11(14)15/h10-11,17H,4-9,15H2,1-3H3/t10-,11+/m0/s1
- InChI Key: ONTBNYSAUZAUTQ-WDEREUQCSA-N
- SMILES: O[C@H]1C[C@H](C2(CCN(C(=O)OC(C)(C)C)CC2)C1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 343
- XLogP3: 0.7
- Topological Polar Surface Area: 75.8
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Bestfluorodrug | YF0010054-1g |
tert-butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylatetert-butyl |
2306255-64-9 | 97% | 1g |
¥7800 | 2023-09-19 | |
| Bestfluorodrug | YF0010054-1.0g |
tert-butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylatetert-butyl |
2306255-64-9 | 97% | 1.0g |
¥7800 | 2023-01-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-100MG |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 100MG |
¥ 3,603.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-250MG |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 250MG |
¥ 5,761.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-500MG |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 500MG |
¥ 9,603.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-1G |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 1g |
¥ 14,401.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-5G |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 5g |
¥ 43,203.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-100mg |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 100mg |
¥3603.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-250mg |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 250mg |
¥5762.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62639-500mg |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
2306255-64-9 | 95% | 500mg |
¥9603.0 | 2024-04-22 |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Suppliers
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Research Brief on tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2306255-64-9)
The compound tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2306255-64-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic scaffold is particularly notable for its structural complexity and functional versatility, which make it an attractive candidate for the synthesis of novel therapeutic agents. Recent studies have focused on its role as a key intermediate in the preparation of biologically active molecules, including protease inhibitors and receptor modulators.
One of the primary research objectives surrounding this compound has been to optimize its synthetic route and explore its utility in the construction of more complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient enantioselective synthesis of tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, achieving high yields and excellent stereochemical purity. The researchers employed a combination of asymmetric hydrogenation and chiral resolution techniques, which could pave the way for scalable production of this intermediate.
In terms of biological applications, preliminary in vitro studies have shown that derivatives of this spirocyclic compound exhibit promising activity against several disease targets. For instance, a series of analogs were evaluated as potential inhibitors of HIV-1 protease, with some compounds demonstrating low micromolar IC50 values. Molecular docking simulations suggested that the rigid spirocyclic core contributes to enhanced binding affinity by maintaining optimal spatial orientation of key pharmacophoric elements.
Further investigations have explored the compound's potential in central nervous system (CNS) drug development. The presence of both amino and hydroxyl functional groups on the spirocyclic framework allows for diverse modifications that can fine-tune blood-brain barrier permeability. Recent patent filings indicate that several pharmaceutical companies are actively pursuing this scaffold for the treatment of neurodegenerative disorders, leveraging its ability to modulate neurotransmitter receptors.
From a structural perspective, X-ray crystallographic analysis of tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has provided valuable insights into its conformational preferences. The compound adopts a well-defined three-dimensional structure with the tert-butoxycarbonyl (Boc) protecting group positioned in a manner that minimizes steric clashes. This structural information is crucial for rational drug design efforts aimed at optimizing interactions with biological targets.
Looking ahead, researchers anticipate that this compound will continue to play a significant role in medicinal chemistry campaigns, particularly in fragment-based drug discovery. Its balanced combination of rigidity and functionality makes it an ideal starting point for the development of structurally diverse compound libraries. Ongoing studies are investigating its incorporation into macrocyclic structures and its potential as a scaffold for targeted protein degradation technologies.
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